4-[(azepan-1-yl)methyl]-5-hydroxy-2-methyl-n-(4-methylphenyl)-1-benzofuran-3-carboxamide
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Overview
Description
4-[(Azepan-1-yl)methyl]-5-hydroxy-2-methyl-N-(4-methylphenyl)-1-benzofuran-3-carboxamide is a complex organic compound with a molecular formula of C24H28N2O3 and a molecular weight of 392.49 g/mol This compound features a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(azepan-1-yl)methyl]-5-hydroxy-2-methyl-N-(4-methylphenyl)-1-benzofuran-3-carboxamide typically involves multiple steps:
Formation of the Benzofuran Core: The initial step often involves the construction of the benzofuran ring system. This can be achieved through cyclization reactions involving appropriate precursors such as phenols and aldehydes under acidic or basic conditions.
Introduction of Functional Groups: Subsequent steps involve the introduction of the hydroxyl, carboxamide, and azepane groups. This can be done through various organic reactions such as nucleophilic substitution, amidation, and reductive amination.
Final Assembly: The final step involves the coupling of the azepane moiety with the benzofuran core, typically through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents such as halogens (e.g., Br2) or nitrating agents (e.g., HNO3) can be used under acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of various functional groups onto the benzofuran ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound may be used as a probe to study enzyme activities or as a ligand in receptor binding studies. Its structural features make it a potential candidate for investigating biological pathways and mechanisms.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. The presence of the benzofuran core and various functional groups suggests it may have bioactive properties, such as anti-inflammatory or antimicrobial activities.
Industry
In industrial applications, this compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[(azepan-1-yl)methyl]-5-hydroxy-2-methyl-N-(4-methylphenyl)-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets. The hydroxyl and carboxamide groups may participate in hydrogen bonding and other interactions with enzymes or receptors, modulating their activity. The azepane ring may enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- 4-[(Piperidin-1-yl)methyl]-5-hydroxy-2-methyl-N-(4-methylphenyl)-1-benzofuran-3-carboxamide
- 4-[(Morpholin-1-yl)methyl]-5-hydroxy-2-methyl-N-(4-methylphenyl)-1-benzofuran-3-carboxamide
Uniqueness
Compared to similar compounds, 4-[(azepan-1-yl)methyl]-5-hydroxy-2-methyl-N-(4-methylphenyl)-1-benzofuran-3-carboxamide features an azepane ring, which may confer unique steric and electronic properties. This can influence its reactivity, binding affinity, and overall biological activity, making it distinct from its analogs.
If you have any specific questions or need further details, feel free to ask!
Properties
IUPAC Name |
4-(azepan-1-ylmethyl)-5-hydroxy-2-methyl-N-(4-methylphenyl)-1-benzofuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3/c1-16-7-9-18(10-8-16)25-24(28)22-17(2)29-21-12-11-20(27)19(23(21)22)15-26-13-5-3-4-6-14-26/h7-12,27H,3-6,13-15H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZKKSJWHVBOII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(OC3=C2C(=C(C=C3)O)CN4CCCCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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